1,4-Dimethyl-1,2-dihydropyridine-2-one

Vue d'ensemble

Description

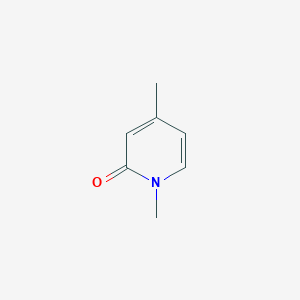

1,4-Dimethyl-1,2-dihydropyridine-2-one is a heterocyclic organic compound with a pyridinone core structure. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions of the pyridinone ring. It is known for its versatile chemical properties and has found applications in various fields of scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-1,2-dihydropyridine-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-2-pyridone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-Dimethyl-1,2-dihydropyridine-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the pyridinone ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.

Substitution: Various electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyridine derivatives.

Substitution: Introduction of alkyl, acyl, or other functional groups at specific positions on the pyridinone ring.

Applications De Recherche Scientifique

Cardiovascular Health

1,4-DHP derivatives, including 1,4-Dimethyl-1,2-dihydropyridine-2-one, are primarily recognized for their role as calcium channel blockers. These compounds exhibit vasodilatory effects beneficial for treating conditions such as hypertension and angina pectoris. The mechanism involves the inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation and reduced blood pressure .

Key Findings:

- Vasodilatory Activity: DHP compounds demonstrate prolonged vasodilatory effects compared to traditional calcium antagonists. They have been shown to be effective in reducing coronary artery resistance and improving blood flow .

- Therapeutic Range: Effective doses range from 0.01 to 1 mg/kg for intravenous administration, indicating a potent pharmacological profile .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of DHPs against neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. The compound acts by modulating neurotransmitter release and exhibiting antioxidant properties that protect neuronal cells from oxidative stress .

Case Studies:

- Parkinson's Disease: DHP derivatives have been investigated for their ability to mitigate symptoms and delay progression in animal models of Parkinson's disease .

- Chronic Neurodegenerative Diseases: The compounds show promise in treating conditions associated with chronic inflammation and oxidative damage in neural tissues .

Insecticidal Properties

The insecticidal properties of 1,4-DHP derivatives have been explored as potential agrochemicals. These compounds exhibit significant activity against various pests, providing an alternative to conventional insecticides that may have adverse environmental effects.

Research Insights:

- Efficacy Against Pests: Studies indicate that certain DHP derivatives are effective against common agricultural pests at concentrations lower than those required for traditional insecticides .

- Mechanism of Action: The insecticidal activity is thought to result from interference with the pests' calcium signaling pathways, similar to their action in mammalian systems .

Synthetic Methodologies

The synthesis of this compound has evolved significantly over the years. Modern synthetic approaches emphasize green chemistry principles, aiming for efficiency and reduced environmental impact.

Synthesis Techniques:

- One-Pot Reactions: Recent advancements include one-pot synthesis methods that allow for high yields and purity while minimizing waste .

- Asymmetric Synthesis: Techniques for producing enantiopure DHPs have been developed, enhancing the specificity and efficacy of these compounds in therapeutic applications .

Data Summary

Mécanisme D'action

The mechanism of action of 1,4-Dimethyl-1,2-dihydropyridine-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

2(1H)-Pyridinone, 1-methyl-: Lacks the additional methyl group at the 4 position, resulting in different chemical and biological properties.

2(1H)-Pyridinone, 4-methyl-: Similar structure but with only one methyl group at the 4 position.

2(1H)-Pyridinone: The parent compound without any methyl substitutions.

Uniqueness: 1,4-Dimethyl-1,2-dihydropyridine-2-one is unique due to the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability, solubility, and overall biological activity compared to its analogs.

Propriétés

Numéro CAS |

15031-42-2 |

|---|---|

Formule moléculaire |

C7H9NO |

Poids moléculaire |

123.15 g/mol |

Nom IUPAC |

1,4-dimethylpyridin-2-one |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |

Clé InChI |

IUHPZLHUCOTVJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(C=C1)C |

SMILES canonique |

CC1=CC(=O)N(C=C1)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.